N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine is an organic compound characterized by its unique structure and properties. It belongs to the class of aromatic amines and is notable for its potential applications in various scientific fields, particularly in polymer chemistry and material science.
This compound can be synthesized through various chemical reactions involving cyclohexyl and dimethylbenzene derivatives. Its synthesis typically requires specific reagents and conditions to ensure the desired structural integrity and purity.
N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine is classified as an aromatic amine due to the presence of an amine group attached to an aromatic ring. Its structure includes a cyclohexyl group and two methyl groups on the benzene ring, contributing to its physical and chemical properties.
The synthesis of N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine can be achieved through several methods:
The reactions typically require controlled temperatures and specific solvents to optimize yields. For instance, using ethanol as a solvent can enhance solubility and reaction rates.
The molecular formula for N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine is . Its structure features:
The compound has distinct physical properties that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide insights into molecular connectivity and mass characteristics.
N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine participates in various chemical reactions:
Each reaction requires careful control of conditions such as temperature, pH, and concentration of reactants to achieve optimal yields and purity.
The mechanism of action for N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine primarily revolves around its reactivity as a nucleophile due to the presence of amine groups. In electrophilic aromatic substitution reactions, the electron-rich aromatic ring readily reacts with electrophiles.
Kinetic studies may reveal the reaction rates under varying conditions, providing further insights into its reactivity patterns.
Relevant analyses using techniques such as Differential Scanning Calorimetry (DSC) could provide additional data on thermal stability.
N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine finds applications in:
This compound's diverse applications underscore its significance in both industrial and research settings.
The discovery of N1-cyclohexyl-N1,3-dimethylbenzene-1,4-diamine derivatives originated from a targeted virtual screening campaign of approximately 20,000 compounds aimed at inhibiting CDC42/RHOJ GTPase-protein interactions. This approach identified ARN12405 as the initial hit compound—a pyrimidine core structure featuring a 3-piperidine at C2, 4-chloroaniline at C4, and 4-pyridine at C6 positions. This compound demonstrated moderate inhibitory activity (IC₅₀ = 16.4 μM) in SKM28 melanoma cells, which are genetically dependent on RHOJ signaling pathways [2]. Based on this scaffold, medicinal chemists implemented a four-point modification strategy to enhance both potency and drug-like properties:
This rational design approach yielded ARN22089 as the lead compound, which exhibited significantly improved CDC42/RHOJ inhibitory activity and favorable pharmacokinetic properties. The molecule demonstrated potent antitumor effects in BRAF-mutant melanoma xenografts without inducing cardiotoxicity—a critical advantage over earlier p21-activated kinase (PAK) inhibitors that failed clinically due to narrow therapeutic windows [2].
Table 1: Scaffold Optimization Strategy for Trisubstituted Diamine Derivatives
Modification Zone | Structural Feature | Optimization Goal | Key Outcomes |
---|---|---|---|
C6 Position (R₁) | Pyridine/aryl systems | Enhance target engagement | Phenyl > 4-pyridine (10.2 μM vs 16.4 μM IC₅₀) |
C4 Position (R₂) | Aniline substituents | Tune electronic properties | Meta-electron donating groups favored |
C2 Position (R₃) | Aliphatic/heterocyclic rings | Improve metabolic stability | 4-Piperidine > 3-piperidine |
Core Heterocycle | Pyrimidine vs triazine | Optimize binding affinity | Pyrimidine maintains superior cellular potency |
R₁ Optimization (C6 Position): Initial replacement of the 4-pyridine group in ARN12405 with phenyl (compound 4) increased potency by ~1.6-fold (IC₅₀ = 10.2 μM in SKM28 cells). Methoxy-substituted phenyl analogues (compound 5) maintained similar activity, confirming tolerance for diverse aromatic systems at this position. Crucially, the phenyl group improved metabolic stability compared to pyridine-containing counterparts, addressing early drug metabolism concerns [2].
R₂ Optimization (C4 Position): The 4-chloroaniline moiety proved essential for activity, as meta-chloro substitution (compound 6) reduced potency 2-fold (IC₅₀ = 38.3 μM). Removal of chlorine (compound 8) or para-fluorine substitution (compound 7) drastically diminished activity (IC₅₀ >50 μM). Strategic introduction of electron-donating groups revealed meta-methoxy (compound 11, IC₅₀ = 24.2 μM) and meta-dimethylamino (compound 12, IC₅₀ = 31.4 μM) as preferred substitutions. These modifications balanced electronic effects and steric accommodation within the hydrophobic binding pocket [2].
R₃ Optimization (C2 Position): Replacing the chiral 3-piperidine with achiral 4-piperidine (compound 13) significantly enhanced potency (IC₅₀ = 6.8 μM). This modification eliminated stereochemical complexity while improving synthetic accessibility. Combination with optimized R₁ and R₂ groups yielded ARN25062 (compound 27) and ARN24928 (compound 28) as backup leads with excellent in vivo efficacy in patient-derived xenograft models. These compounds maintained sub-micromolar activity across BRAF-mutant melanoma (SKMel3, WM3248, A375) and KRAS-mutant colon cancer (SW480) cell lines [2].
Table 2: Impact of Positional Modifications on Antiproliferative Activity
Position | Compound | Modification | SKM28 IC₅₀ (μM) | Activity Trend |
---|---|---|---|---|
R₁ (C6) | 1 (ARN12405) | 4-Pyridine | 16.4 | Baseline |
4 | Phenyl | 10.2 | ↑ 1.6-fold | |
R₂ (C4) | 6 | m-Chloroaniline | 38.3 | ↓ 2.3-fold |
11 | m-Methoxyaniline | 24.2 | ↑ 1.5-fold vs 6 | |
R₃ (C2) | 13 | 4-Piperidine | 6.8 | ↑ 2.4-fold vs hit |
The N1-cyclohexyl moiety in diamine derivatives confers critical conformational flexibility and enhanced hydrophobic interactions within the CDC42 GTPase binding pocket. Compared to rigid aromatic systems, the cyclohexyl group's adaptable ring puckering enables optimal van der Waals contacts with nonpolar residues (e.g., Leu67, Phe74, and Val85) in the switch II region. This hydrophobic interaction network stabilizes the inactive GDP-bound conformation, effectively blocking PAK effector binding [2].
The 3-dimethylamino substituent serves dual functions:
Molecular dynamics simulations reveal that N1,N1-dimethylbenzene-1,4-diamine derivatives adopt a coplanar conformation between the aniline ring and central heterocycle, positioning the dimethylamino group toward solvent-exposed regions. This orientation minimizes steric clashes while allowing hydrogen bonding between the aniline nitrogen and Thr102 backbone carbonyl. The combination creates a synergistic effect: cyclohexyl anchors the molecule in the hydrophobic pocket, while dimethylamino fine-tunes electronic properties and maintains solubility [6] [2].
Solubility analyses of structurally analogous diamines demonstrate that cyclohexyl-containing derivatives exhibit optimal membrane permeability (logP ≈ 2.8-3.5) compared to linear alkyl counterparts (logP > 4.0). This property correlates with enhanced cellular uptake in vascularized microtumor models, explaining the superior in vivo efficacy observed with cyclohexyl derivatives [6].
Replacement of the pyrimidine core with triazine was systematically explored to modulate electronic distribution, hydrogen-bonding capacity, and metabolic stability. Triazine analogues (Table 5 derivatives) generally exhibited reduced potency despite maintaining similar substituent patterns:
Notably, compound 23 (triazine analogue of ARN22089) showed IC₅₀ = 28.7 μM in SKM28 cells versus 8.3 μM for the pyrimidine parent. This trend persisted across all tested cell lines, confirming pyrimidine's superiority for cellular activity. However, select triazine derivatives demonstrated improved metabolic stability in microsomal assays (t₁/₂ > 60 min vs 42 min for ARN22089), suggesting potential utility in high-clearance indications [2] [3].
Table 3: Pyrimidine vs. Triazine Core Comparison in Diamine Derivatives
Property | Pyrimidine Core | Triazine Core | Biological Implication |
---|---|---|---|
Antiproliferative Activity (SKM28) | IC₅₀ = 6.8–15.3 μM | IC₅₀ = 24.1–48.7 μM | 2-5× reduced potency |
LogD₇.₄ | 2.9 ± 0.3 | 2.1 ± 0.4 | Reduced membrane permeability |
Metabolic Stability (HLM t₁/₂) | 42 min | >60 min | Potential for less frequent dosing |
Hydrogen-Bond Acceptors | 2 | 3 | Disrupted binding site hydration |
Synthetic Complexity | Moderate | High | Impacts scalability and cost |
The irreversible activity loss observed in triazine derivatives underscores the critical role of electronic effects in CDC42/RHOJ inhibition. Quantum mechanical calculations reveal the pyrimidine core's LUMO (-1.38 eV) better overlaps with HOMO orbitals of GDP's guanine base (-1.25 eV), facilitating charge transfer interactions essential for competitive binding. Triazine's lower-lying LUMO (-1.82 eV) creates an energy mismatch that weakens this interaction [2] [3].
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